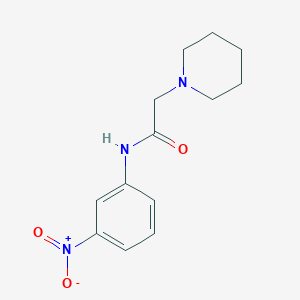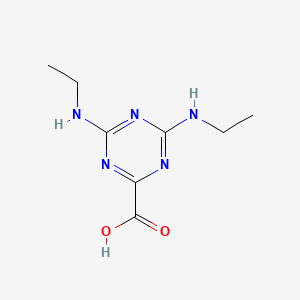
N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide: is an organic compound that features a nitrophenyl group attached to a piperidinyl acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide typically involves the reaction of 3-nitroaniline with 2-chloro-N-(piperidin-1-yl)acetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-nitrobenzoic acid and piperidin-1-yl acetamide
Applications De Recherche Scientifique
N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mécanisme D'action
The mechanism of action of N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperidinyl acetamide moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide
- N-(2-nitrophenyl)-2-(piperidin-1-yl)acetamide
- N-(3-nitrophenyl)-2-(morpholin-1-yl)acetamide
Uniqueness
N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its electronic properties and reactivity. Additionally, the piperidinyl acetamide moiety provides a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility in various applications.
Propriétés
| 35763-43-0 | |
Formule moléculaire |
C13H17N3O3 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
N-(3-nitrophenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C13H17N3O3/c17-13(10-15-7-2-1-3-8-15)14-11-5-4-6-12(9-11)16(18)19/h4-6,9H,1-3,7-8,10H2,(H,14,17) |
Clé InChI |
VNKKYMYQWARECN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11539499.png)
![Ethyl 3-acetyl-4-[4-(acetyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11539512.png)

![4-{[(Z)-(3-chloro-4-methoxyphenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11539527.png)
![(4E)-4-[(4-bromo-3-nitrophenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B11539535.png)

![5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11539548.png)
![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one](/img/structure/B11539556.png)
![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(Z)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11539572.png)
![5-cyano-6-{[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11539582.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate](/img/structure/B11539588.png)
![2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11539590.png)
![2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539591.png)
![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11539596.png)
